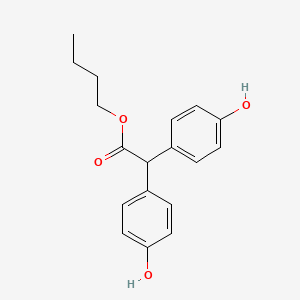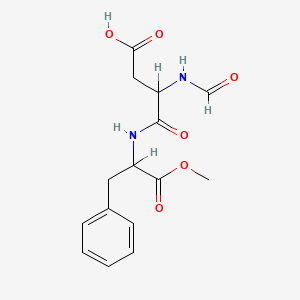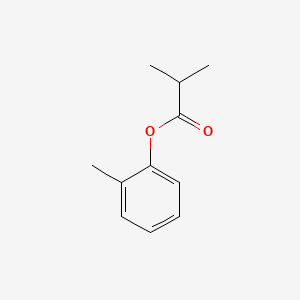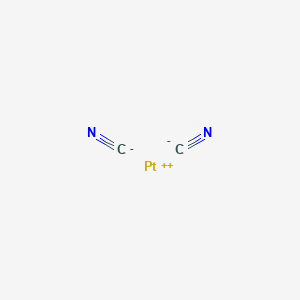
6-Methylquinoline-8-carboxylic acid
説明
6-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 187.2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives, including 6-Methylquinoline-8-carboxylic acid, have been synthesized using various techniques. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-8-carboxylic acid is represented by the InChI code 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinoline-8-carboxylic acid, are known to exhibit substantial biological activities. The chemical reactions involving these compounds often depend on the substitution on the heterocyclic pyridine ring .
Physical And Chemical Properties Analysis
6-Methylquinoline-8-carboxylic acid is a solid at room temperature. It has a molecular weight of 187.2, a boiling point of 392.7±22.0°C at 760 mmHg, and a melting point of 169°C .
科学的研究の応用
Anticancer Activity
Quinoline derivatives, including 6-Methylquinoline-8-carboxylic acid , have been identified as potential anticancer agents . They can interfere with various biological pathways that are crucial for cancer cell proliferation and survival. For instance, some quinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, such as cancer cells .
Antioxidant Properties
These compounds also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the body’s ability to detoxify their harmful effects through neutralization by antioxidants.
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives makes them candidates for the treatment of chronic inflammatory diseases . They can modulate the inflammatory response by affecting cytokine production and inhibiting enzymes involved in the inflammation process.
Antimalarial Applications
Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most well-known examples . The structural motif of quinoline is crucial for the activity against the malaria parasite, and modifications to this core structure can lead to new therapeutic agents.
Antiviral (Anti-SARS-CoV-2) Activity
Recent studies have indicated that certain quinoline derivatives show promise as antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19 . These compounds can inhibit viral entry or replication within host cells.
Antituberculosis Potential
The antimycobacterial activity of quinoline derivatives, including their potential use in combating tuberculosis, is another area of interest . These compounds can act on the bacterial cell wall or interfere with essential bacterial enzymes.
Cardiovascular Research
Quinoline compounds are being explored for their cardiovascular benefits, such as their potential to act as vasodilators or to have cardioprotective effects . This research is still in the early stages but shows promise for future therapeutic applications.
Industrial Chemistry Applications
In addition to their medicinal applications, quinoline derivatives are used in industrial chemistry for various purposes, including as catalysts and in the synthesis of dyes and other chemicals . Their versatile chemical properties make them valuable in a wide range of industrial processes.
Safety And Hazards
将来の方向性
While specific future directions for 6-Methylquinoline-8-carboxylic acid are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their versatile applications in industrial and synthetic organic chemistry . The swift development of new molecules containing this nucleus has led to many research reports being generated in a brief span of time .
特性
IUPAC Name |
6-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPHSBAQDGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204242 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-8-carboxylic acid | |
CAS RN |
55706-57-5 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)








